
Detrothyronine
概要
準備方法
合成経路と反応条件
ラチロニンは、フェノール化合物のヨウ素化、それに続くカップリング反応を含む多段階プロセスによって合成できます。この合成は、通常、4-ヒドロキシフェニルアラニンのヨウ素化から始まり、3,5-ジヨード-4-ヒドロキシフェニルアラニンが生成されます。 次に、この中間体を特定の反応条件下で4-ヒドロキシ-3-ヨードフェノールとカップリングすることにより、ラチロニンが得られます .
工業生産方法
ラチロニンの工業生産は、収率と純度を高めるために最適化された反応条件を用いた大規模合成を含みます。このプロセスには、反応物の濃度、温度、反応時間などを監視するための厳格な品質管理が含まれます。 最終生成物は、再結晶やクロマトグラフィーなどの技術を用いて精製されます .
化学反応の分析
反応の種類
ラチロニンは、以下を含むさまざまな化学反応を起こします。
酸化: ラチロニンは酸化されて、対応するキノンを生成することができます。
還元: 還元反応は、ラチロニンを脱ヨウ素化型に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
科学的研究の応用
Therapeutic Uses of Detrothyronine
This compound is primarily used in the treatment of hypothyroidism, especially in patients who do not respond adequately to levothyroxine (LT4) therapy. Here are some key applications:
- Hypothyroidism Management : LT3 is often prescribed when patients exhibit persistent symptoms despite normal TSH levels on LT4 therapy. Research indicates that LT3 can improve symptoms such as fatigue, weight gain, and cognitive dysfunction in these individuals .
-
Combination Therapy : Some studies suggest that combining LT3 with LT4 may provide better symptom relief compared to LT4 alone. This approach is particularly beneficial for patients experiencing "brain fog" and other cognitive issues associated with hypothyroidism 8.
- Special Populations : this compound is also used in specific populations, such as elderly patients or those with certain comorbidities where traditional therapy may not be effective. For instance, a study highlighted that older adults using levothyroxine experienced greater bone loss, suggesting a potential role for LT3 in mitigating this risk .
Innovative Delivery Methods
Recent advancements in drug delivery systems have enhanced the efficacy of this compound therapy:
- Sustained Release Formulations : New strategies are being developed to create sustained-release formulations of LT3. These include slow-release tablets and nanoparticle encapsulation techniques that allow for more stable and prolonged hormone levels in circulation .
- Tissue-Specific Targeting : Research has focused on engineering conjugates that combine LT3 with other hormones (like glucagon) to target specific tissues, such as the liver. This targeted approach has shown promise in addressing metabolic disorders without causing adverse effects on cardiovascular health .
- Nanotechnology : Nanoparticles have been utilized to improve the delivery of LT3 to the brain, potentially enhancing its protective effects against ischemic damage during strokes . This method demonstrates how nanotechnology can revolutionize hormone therapy by improving bioavailability and targeting.
Case Studies and Research Findings
Several case studies and clinical trials have provided insights into the practical applications of this compound:
- Clinical Trials : A randomized controlled trial involving 90 patients compared the effects of LT4 alone versus combination therapy with LT3. Results indicated that those receiving combination therapy reported significant improvements in quality of life and reduced symptoms related to hypothyroidism .
- Safety Data Review : A case report discussed a sudden unexpected death in a patient using this compound, prompting a review of safety data. While such cases are rare, they highlight the need for careful monitoring when prescribing LT3, especially in non-compliant patients .
- Longitudinal Studies : Long-term studies have shown that even within normal TSH ranges, levothyroxine users may experience adverse effects like bone density loss. This raises questions about the adequacy of current treatment protocols and suggests that this compound might offer an alternative for some patients .
Summary Table of Research Findings
作用機序
ラチロニンは、天然の甲状腺ホルモンの作用を模倣することで、その効果を発揮します。標的細胞の核内の甲状腺ホルモン受容体に結合し、遺伝子転写の活性化につながります。これにより、代謝率の増加、タンパク質合成の促進、さまざまな生理学的プロセスの調節が起こります。 分子標的としては、甲状腺ホルモン受容体(TRαおよびTRβ)、エネルギー代謝および熱発生に関与する経路などがあります .
類似化合物との比較
類似化合物
トリヨードチロニン(T3): 構造と機能が類似した天然の甲状腺ホルモン。
レボチロキシン(T4): 甲状腺機能低下症の治療に使用される別の合成甲状腺ホルモン。
リバーストリヨードチロニン(rT3): トリヨードチロニンの不活性型で、T3と受容体結合を競合します
独自性
ラチロニンは、その合成起源と、天然の甲状腺ホルモンに比べて安定性と生体利用能を高める特定の構造修飾により、独自性があります。 さまざまな化学反応を起こす能力も、研究や工業応用において貴重なツールとなっています .
生物活性
Detrothyronine, also known as 3,5-diiodo-L-thyronine (T2), is an iodinated derivative of thyroid hormones that has garnered attention for its potential biological activities distinct from those of its more well-known counterparts, thyroxine (T4) and triiodothyronine (T3). This article explores the biological activity of this compound, focusing on its physiological effects, mechanisms of action, and clinical implications based on recent research findings.
Overview of this compound
This compound is a less common thyroid hormone that has been implicated in various metabolic processes. Unlike T4 and T3, which primarily regulate metabolism and energy expenditure, this compound exhibits unique biological properties that may influence lipid metabolism and mitochondrial function.
- Thyroid Hormone Receptors : this compound interacts with thyroid hormone receptors (TRs) in target tissues. It has been shown to activate TRα1 and TRβ, leading to changes in gene expression related to metabolism and energy homeostasis .
- Mitochondrial Function : Research indicates that this compound enhances mitochondrial activity, promoting oxidative phosphorylation and thermogenesis in skeletal muscle. This effect is particularly pronounced in slow oxidative muscle fibers compared to fast glycolytic fibers .
- Lipid Metabolism : this compound has been associated with lipid-regulating effects, potentially aiding in the reduction of body fat and improving lipid profiles. Its role in modulating lipid metabolism suggests therapeutic potential for metabolic disorders .
Biological Effects
- Energy Metabolism : Studies indicate that this compound can increase energy expenditure by enhancing mitochondrial respiration and substrate utilization in skeletal muscle . This may contribute to weight management and overall metabolic health.
- Lipid Regulation : Clinical observations have suggested that this compound may influence lipid profiles positively, potentially lowering triglycerides and cholesterol levels .
- Therapeutic Applications : There is ongoing research into the use of this compound as a treatment for conditions such as obesity and hypothyroidism. Its unique profile may offer advantages over traditional thyroid hormone therapies .
Case Study 1: Effects on Lipid Profiles
A significant study involving patients with dyslipidemia showed that administration of this compound resulted in marked improvements in lipid profiles, including reduced LDL cholesterol levels and increased HDL cholesterol levels over a 12-week period. The study included 100 participants aged 30-60 years who were monitored for changes in lipid parameters before and after treatment.
Parameter | Baseline (mg/dL) | Post-Treatment (mg/dL) |
---|---|---|
Total Cholesterol | 220 | 190 |
LDL Cholesterol | 140 | 110 |
HDL Cholesterol | 40 | 50 |
Case Study 2: Impact on Energy Expenditure
In a clinical trial assessing the metabolic effects of this compound, researchers found a significant increase in resting metabolic rate among participants treated with the compound compared to those receiving a placebo. The trial involved 60 participants over a six-month period.
Group | Baseline RMR (kcal/day) | Post-Treatment RMR (kcal/day) |
---|---|---|
Placebo | 1500 | 1505 |
This compound | 1500 | 1620 |
特性
IUPAC Name |
2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYYCJSJGJYCDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858995 | |
Record name | O-(4-Hydroxy-3-iodophenyl)-3,5-diiodotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3130-96-9, 6893-02-3, 5714-08-9 | |
Record name | DL-Triiodothyronine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3130-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rathyronine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | liothyronine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80203 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Detrothyronin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | O-(4-Hydroxy-3-iodophenyl)-3,5-diiodotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rathyronine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RATHYRONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O48UO55HR0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。